molecular formula C54H64N10O14S2 B1234946 CID 6857739

CID 6857739

Katalognummer: B1234946
Molekulargewicht: 1141.3 g/mol
InChI-Schlüssel: PVGUHCMGVWCBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 6857739 is a unique identifier in the PubChem Compound database, which catalogues chemical entities with defined structures, properties, and biological activities.

  • Molecular structure: Defined by IUPAC nomenclature, stereochemistry, and functional groups.
  • Physicochemical properties: Including molecular weight, solubility, logP (partition coefficient), and topological polar surface area (TPSA).
  • Biological relevance: Potential roles as substrates, inhibitors, or therapeutic agents, often inferred from structural analogs .


For CID 6857739, hypothetical attributes can be extrapolated from comparison frameworks described in the evidence, such as structural overlays, similarity scoring, and analytical techniques like LC-MS .

Eigenschaften

Molekularformel

C54H64N10O14S2

Molekulargewicht

1141.3 g/mol

InChI

InChI=1S/C54H64N10O14S2/c1-10-79-50-41-49(74)64(9)54(22-27(54)3)52(76)78-24-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)36(25-80-50)48(73)63(8)53(21-26(53)2)51(75)77-23-35(43(68)56-29(5)47(72)62(41)7)60-45(70)40-38(66)20-31-16-12-14-18-33(31)58-40/h11-20,26-29,34-36,41,50,65-66H,10,21-25H2,1-9H3,(H,55,67)(H,56,68)(H,59,69)(H,60,70)

InChI-Schlüssel

PVGUHCMGVWCBAB-UHFFFAOYSA-N

Kanonische SMILES

CCSC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C

Synonyme

SW-163E

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tedizolid involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone core: This involves the reaction of a substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the oxazolidinone ring.

    Substitution: The oxazolidinone ring is then substituted with various functional groups to achieve the desired Tedizolid structure.

Industrial Production Methods

Industrial production of Tedizolid follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tedizolid undergoes several types of chemical reactions, including:

    Oxidation: Tedizolid can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the Tedizolid molecule.

    Substitution: Tedizolid can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Tedizolid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.

    Biology: Investigated for its mechanism of action against bacterial cells.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Employed in the development of new antibiotics and antimicrobial agents.

Wirkmechanismus

Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Methodological Insights

Structural Characterization Techniques

  • LC-ESI-MS with CID: Source-induced collision-induced dissociation (CID) can differentiate isomers (e.g., ginsenosides in ), a method applicable to CID 6857739 for fragment pattern analysis .
  • 3D Structural Overlays : Molecular docking studies, as performed for betulin derivatives, could predict binding modes of CID 6857739 to targets like SARS-CoV-2 main protease .

Limitations and Knowledge Gaps

  • The absence of explicit data on CID 6857739 in the provided evidence necessitates reliance on analog-based extrapolation.
  • Discrepancies in bioactivity predictions may arise from unaccounted stereochemical or electronic effects .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and complex research question for studying CID 6857739?

  • Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews (e.g., lack of mechanistic insights or conflicting pharmacokinetic data). Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor . For example: “How does CID 6857739 modulate [specific molecular pathway] in [cell type/model], and how does this compare to existing inhibitors?” .

Q. What methodological considerations are essential when designing experiments involving CID 6857739?

  • Methodological Answer : Prioritize hypothesis-driven design with clear variables (e.g., dose-response relationships, controls for off-target effects). Use factorial designs to test interactions (e.g., combinatorial treatments). Ensure reproducibility by documenting protocols per academic standards (e.g., IUPAC guidelines for chemical characterization) .

Q. How should researchers conduct a literature review to contextualize CID 6857739 within its field?

  • Methodological Answer : Use databases like PubMed and Web of Science with keywords (e.g., “CID 6857739 AND [target pathway]”). Filter for primary sources and meta-analyses. Critically appraise studies for bias (e.g., small sample sizes in preclinical trials) and synthesize findings into thematic tables (e.g., efficacy, toxicity, mechanistic insights) .

Q. What strategies ensure ethical and unbiased data collection in studies involving CID 6857739?

  • Methodological Answer : Implement blinding in experimental workflows (e.g., randomization of treatment groups). Adhere to institutional review protocols for in vivo studies. Use validated assays (e.g., LC-MS for pharmacokinetics) and report negative results to avoid publication bias .

Advanced Research Questions

Q. How can researchers analyze contradictory data on CID 6857739’s efficacy across different experimental models?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in data) . For instance, if in vitro results conflict with in vivo outcomes, assess model limitations (e.g., tumor microenvironment complexities). Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and identify confounding variables .

Q. What integrative approaches resolve mechanistic ambiguities in CID 6857739’s mode of action?

  • Methodological Answer : Combine multi-omics datasets (e.g., transcriptomics and proteomics) to map signaling pathways. Validate hypotheses using CRISPR knockouts or pharmacological inhibitors. For example, if CID 6857739 shows off-target effects, employ thermal proteome profiling (TPP) to identify unintended binding partners .

Q. How should researchers design studies to validate CID 6857739’s translational potential while addressing reproducibility concerns?

  • Methodological Answer : Use orthogonal validation methods (e.g., independent assays for target engagement). Follow ARRIVE guidelines for preclinical studies to enhance rigor. Include power analyses to determine sample sizes and minimize Type I/II errors .

Q. What computational and experimental methods are optimal for elucidating CID 6857739’s structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking simulations to predict binding affinities for structural analogs. Synthesize derivatives with systematic modifications (e.g., substituent groups) and test bioactivity in dose-response assays. Use QSAR models to correlate structural features with efficacy .

Methodological Notes

  • Data Analysis : For contradictions, employ root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to source variables (e.g., batch variability in compound synthesis) .
  • Ethical Standards : Ensure compliance with international guidelines (e.g., OECD 453 for carcinogenicity testing) and disclose conflicts of interest .
  • Resource Guidance : Use platforms like PubChem for physicochemical data and ChEMBL for bioactivity records. Avoid non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 6857739
Reactant of Route 2
CID 6857739

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.